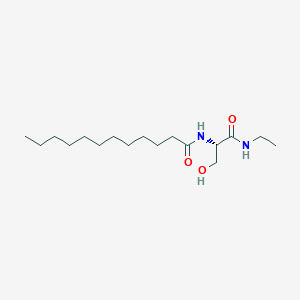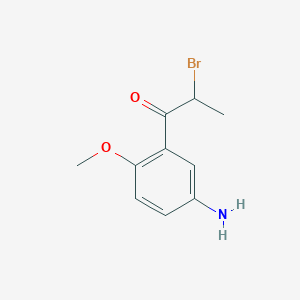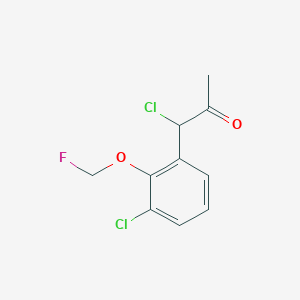
1-Chloro-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one is an organic compound with a complex structure that includes chloro, fluoro, and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 3-chloro-2-(fluoromethoxy)benzene with a chlorinating agent to introduce the chloro group at the desired position. This is followed by a series of reactions to introduce the propan-2-one moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-Chloro-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-Chloro-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-Chloro-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity. The propan-2-one moiety can also interact with active sites in enzymes, leading to inhibition or activation of specific biochemical pathways.
類似化合物との比較
Similar Compounds
1-Chloro-3-fluoro-2-methoxybenzene: Similar in structure but lacks the propan-2-one moiety.
1-Chloro-3-phenylpropane: Similar in having a chloro group but differs in the aromatic substitution pattern.
Uniqueness
1-Chloro-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one is unique due to the combination of chloro, fluoro, and methoxy groups along with the propan-2-one moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
特性
分子式 |
C10H9Cl2FO2 |
|---|---|
分子量 |
251.08 g/mol |
IUPAC名 |
1-chloro-1-[3-chloro-2-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2FO2/c1-6(14)9(12)7-3-2-4-8(11)10(7)15-5-13/h2-4,9H,5H2,1H3 |
InChIキー |
VDORSTOAQGOGDO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C(=CC=C1)Cl)OCF)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


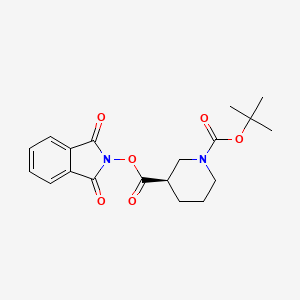
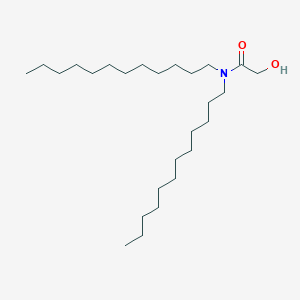
![2-methoxy-N-((5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride](/img/structure/B14044654.png)
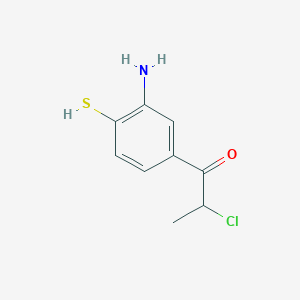
![(1S,6S,8R,10R,14S)-14-hydroxy-8,14-dimethyl-5-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-4-one](/img/structure/B14044663.png)
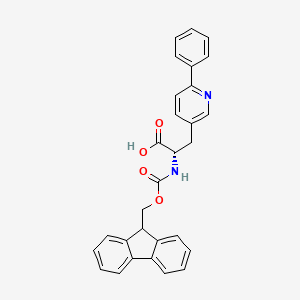
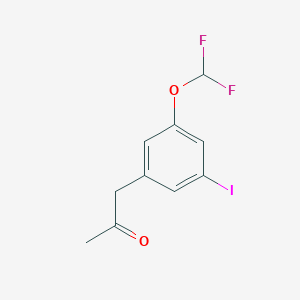

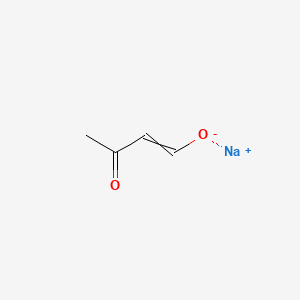
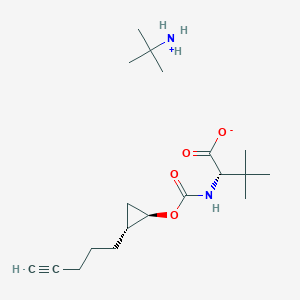
![Methyl 2-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B14044707.png)

